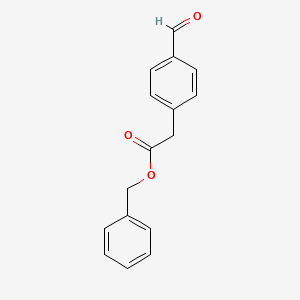

Benzyl 2-(4-formylphenyl)acetate

Description

Benzyl 2-(4-formylphenyl)acetate is a benzyl ester derivative featuring a 4-formylphenyl group attached to the acetate moiety. The addition of a formyl (–CHO) group at the para position of the phenyl ring distinguishes it from simpler phenyl acetates. This electron-withdrawing substituent enhances reactivity, particularly in condensation reactions, making it valuable for synthesizing advanced materials like azomethines (Schiff bases) used in optoelectronics and solar cells .

Properties

IUPAC Name |

benzyl 2-(4-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADYHVCFUAWXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Benzyl 2-(4-formylphenyl)acetate can be synthesized through an esterification reaction between benzyl alcohol and 4-formylphenylacetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzyl alcohol with 4-formylphenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzyl 2-(4-formylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Benzyl 2-(4-formylphenyl)acetate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules for pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in the treatment of type 2 diabetes mellitus by improving glucose tolerance and insulin sensitivity .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which Benzyl 2-(4-formylphenyl)acetate exerts its effects involves the inhibition of specific enzymes such as protein tyrosine phosphatase 1B (PTP1B). By inhibiting this enzyme, the compound enhances insulin signaling pathways, leading to improved glucose uptake and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 2-(4-formylphenyl)acetate with structurally related phenyl acetate derivatives, focusing on physicochemical properties, substituent effects, and applications.

Table 1: Key Properties of this compound and Structural Analogs

*The boiling point listed for Benzyl Acetate in (−51°C) is likely erroneous, as the accepted value is ~212°C .

Substituent Effects and Functional Group Analysis

Electron-Withdrawing vs. Electron-Donating Groups

- Formyl (–CHO) Group : Enhances electrophilicity, enabling condensation reactions (e.g., azomethine formation in optoelectronic materials ).

- Bromine (–Br) : Increases molecular weight and density (e.g., Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate, MW 315.20) and serves as a leaving group in cross-coupling reactions .

- Hydroxyl (–OH) : Improves polarity and hydrogen-bonding capacity, as seen in Methyl 2-(4-hydroxy-2-methylphenyl)acetate (density 1.148 g/mL) .

Thermal and Chemical Stability

- Benzyl Phenyl Acetate exhibits high thermal stability (boiling point 317–319°C) due to its aromatic ester structure .

- Halogenated derivatives (e.g., bromomethyl or bromopentyl substituents) may exhibit lower stability under basic or nucleophilic conditions .

Synthetic Utility

- Benzyl Phenyl Acetate : Used as a precursor in fragrance and polymer synthesis .

- Formyl Derivatives : Critical for constructing covalent organic frameworks (COFs) or optoelectronic materials via Schiff base chemistry .

- Halogenated Analogs : Serve as intermediates in pharmaceuticals and agrochemicals .

Data Limitations and Discrepancies

- Limited physicochemical data for brominated and hydroxylated analogs restrict direct comparisons.

Biological Activity

Benzyl 2-(4-formylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from benzyl alcohol and 2-(4-formylphenyl)acetic acid. Its structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 270.28 g/mol

The compound features a benzyl group attached to an acetate moiety, with a formyl substituent on the aromatic ring, contributing to its unique properties.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes, notably protein tyrosine phosphatase 1B (PTP1B). This inhibition enhances insulin signaling pathways, leading to improved glucose uptake and metabolism, which is particularly beneficial in managing type 2 diabetes mellitus.

Biological Activities

Study 1: Antidiabetic Effects

In a study exploring the effects of various benzyl derivatives on glucose metabolism, this compound was noted for its ability to significantly lower blood glucose levels in diabetic rats. The mechanism was attributed to enhanced insulin signaling through PTP1B inhibition.

Study 2: Enzyme Inhibition

A comparative analysis of several benzyl derivatives revealed that this compound exhibited stronger inhibitory effects on PTP1B than its analogs. This study emphasized the importance of the formyl group in enhancing biological activity .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains both benzyl and formyl groups | PTP1B inhibitor; potential antidiabetic agent |

| 4-Formylphenyl acetate | Lacks the benzyl group | Limited biological activity compared to target compound |

| Benzyl acetate | Similar ester structure | Minimal biological activity |

| Benzyl benzoate | Different aromatic substitution | Limited therapeutic applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.